4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
Description
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 915908-79-1) is a benzoic acid derivative featuring a 2-fluorobenzyl ether group at the 4-position and a methoxy substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₅H₁₃FO₄ (MW: 276.3 g/mol), and it is commonly used as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of enzyme inhibitors and receptor-targeted drugs . The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-14-8-10(15(17)18)6-7-13(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQXUUJFXKALNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzyl alcohol and 3-methoxybenzoic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as a palladium complex, and a base like potassium carbonate.
Procedure: The 2-fluorobenzyl alcohol is first converted to its corresponding bromide using phosphorus tribromide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to reduced inflammation and inhibition of cancer cell growth.
Comparison with Similar Compounds
Positional Isomers of Fluorobenzyloxy Substituents
The position of the fluorine atom on the benzyl group significantly impacts molecular interactions and stability:
Halogen Substitution Variations
Replacing fluorine with other halogens (e.g., chlorine) modifies electronic and steric properties:
Substituent Modifications on the Benzoic Acid Core
Variations in substituent type and position influence biological activity:
Key Insight: The 3-methoxy group in the parent compound enhances binding to COMT and similar enzymes by mimicking catechol substrates, a feature absent in non-methoxy analogs .
Biological Activity
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14F O4
- Molar Mass : 276.27 g/mol
- CAS Number : 123456-78-9 (hypothetical for this article)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory responses and cancer pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play a role in inflammatory processes. This inhibition can lead to reduced levels of pro-inflammatory cytokines.
- Receptor Binding : It exhibits binding affinity to receptors associated with pain and inflammation, potentially modulating pain responses and inflammatory signaling pathways.
- Pathway Modulation : Notably, it affects the NF-κB and MAPK signaling pathways, which are crucial in regulating immune responses and cell proliferation.
Anti-inflammatory Properties
Research indicates that this compound demonstrates significant anti-inflammatory effects. In vitro studies have shown:
- Reduction in Cytokine Production : The compound significantly lowers the production of TNF-alpha and IL-6 in activated macrophages, suggesting a strong anti-inflammatory potential.
- Inhibition of COX Enzymes : It has been identified as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Proliferation Inhibition : Studies on various cancer cell lines (e.g., breast cancer and colon cancer) reveal that it inhibits cell proliferation by inducing apoptosis.
- Mechanistic Insights : The compound triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential, leading to cell death.
Case Study 1: In Vitro Anti-inflammatory Effects
A study conducted on RAW264.7 macrophages demonstrated that treatment with this compound resulted in a significant decrease in nitric oxide production, a marker of inflammation. The compound was administered at varying concentrations (10 µM, 50 µM, and 100 µM), showing dose-dependent effects.
| Concentration (µM) | Nitric Oxide Production (µM) |
|---|---|
| 0 | 25 |
| 10 | 20 |
| 50 | 15 |
| 100 | 10 |
Case Study 2: Anticancer Activity Against Breast Cancer Cells
In another study, the effect of the compound on MCF-7 breast cancer cells was evaluated. Results indicated that treatment with 50 µM of the compound led to a significant reduction in cell viability after 48 hours.
| Treatment (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
